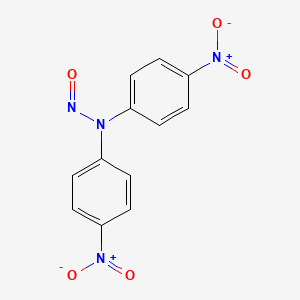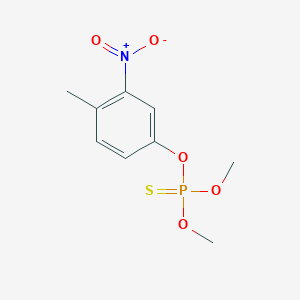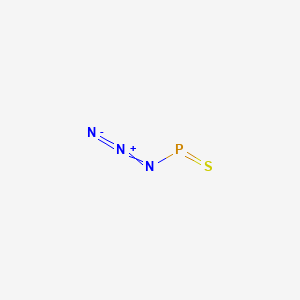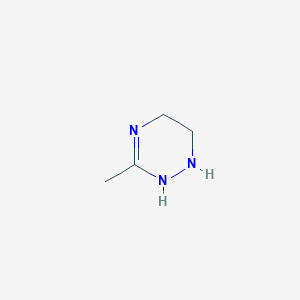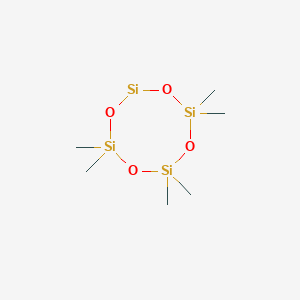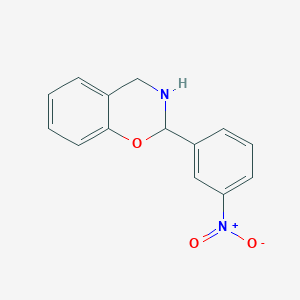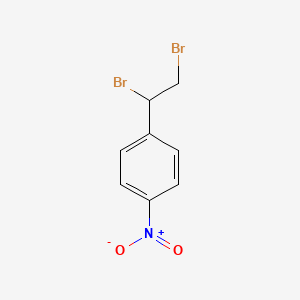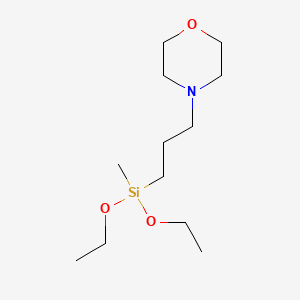
Diethoxymethyl(3-morpholinopropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethoxymethyl(3-morpholinopropyl)silane is an organosilicon compound that features a silicon atom bonded to a diethoxymethyl group and a 3-morpholinopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxymethyl(3-morpholinopropyl)silane typically involves the reaction of diethoxymethylsilane with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
化学反応の分析
Types of Reactions
Diethoxymethyl(3-morpholinopropyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Diethoxymethyl(3-morpholinopropyl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes.
作用機序
The mechanism of action of Diethoxymethyl(3-morpholinopropyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can interact with various substrates, leading to the formation of covalent bonds. This property is exploited in applications such as surface modification and the synthesis of silicon-based materials.
類似化合物との比較
Similar Compounds
- Methyldiethoxysilane
- Triethoxysilane
- Dimethoxydimethylsilane
Uniqueness
Diethoxymethyl(3-morpholinopropyl)silane is unique due to the presence of the 3-morpholinopropyl group, which imparts specific chemical properties and reactivity. This group enhances the compound’s ability to interact with biological molecules and surfaces, making it particularly useful in biomedical applications. Additionally, the diethoxymethyl group provides a balance between hydrolytic stability and reactivity, making it versatile for various chemical transformations.
特性
CAS番号 |
20723-23-3 |
|---|---|
分子式 |
C12H27NO3Si |
分子量 |
261.43 g/mol |
IUPAC名 |
diethoxy-methyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C12H27NO3Si/c1-4-15-17(3,16-5-2)12-6-7-13-8-10-14-11-9-13/h4-12H2,1-3H3 |
InChIキー |
UPQSLTRGZOJYDB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(CCCN1CCOCC1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


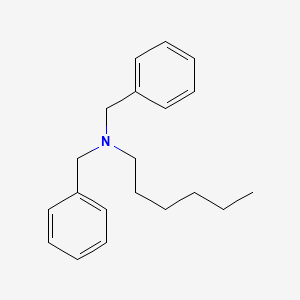
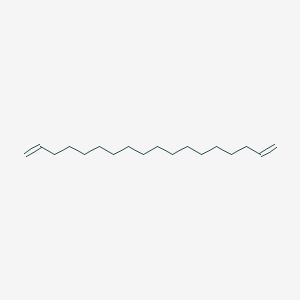
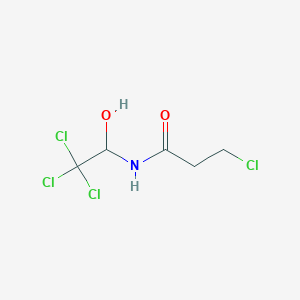
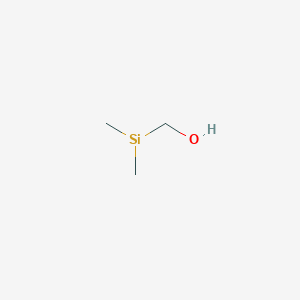
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
